molecular formula C12H20N2O3 B1477774 4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 2030457-15-7

4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B1477774
CAS No.: 2030457-15-7
M. Wt: 240.3 g/mol
InChI Key: PKERPWVOSRHRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Psychotropic Activity Spectrum

One study focused on the psychotropic activity of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids, revealing that compounds within this series exhibit varying psychopharmacological effects. Notably, two compounds demonstrated anxiogenic properties without impairing cognitive potential, and another showed an anxiolytic trend. This indicates a potential application in developing pharmaceutical substances with specific psychotropic profiles (Pulina et al., 2022).

Molecular and Spectroscopic Analysis

Another research avenue involves detailed molecular and spectroscopic analysis of compounds related to 4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid. For instance, the molecular structure, vibrational spectroscopy, and electronic properties of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were elucidated using various spectroscopic methods. This compound's analysis provides insights into its potential optical and electronic applications, highlighting its significance in materials science (Raju et al., 2015).

Methionine Salvage Pathway

In the realm of biochemistry, 4-Methylthio-2-oxobutanoic acid, a compound related to this compound, has been studied for its role in the methionine salvage pathway. This pathway is crucial for converting methylthioadenosine to adenine and methionine. The compound's ability to inhibit growth and induce apoptosis in human cell lines suggests potential therapeutic applications, particularly in cancer treatment (Tang et al., 2006).

Nitrogenous Compounds from Deep Sea Fungi

Research on nitrogenous compounds, including those structurally related to this compound, isolated from deep-sea-derived fungi, has revealed new compounds with potential cytotoxic and antiviral activities. Such studies expand the chemical diversity available for drug discovery and highlight the deep sea as a valuable source of novel bioactive compounds (Luo et al., 2018).

Biochemical Analysis

Biochemical Properties

4-(4-Cyclobutylpiperazin-1-yl)-4-oxobutanoic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with fibroblast growth factor receptors (FGFRs), which are crucial targets for cancer therapy . The nature of these interactions involves binding to the active sites of the receptors, thereby modulating their activity and influencing downstream signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of beta-glucuronidase in Escherichia coli, which plays a role in drug-induced epithelial cell toxicity in the gastrointestinal tract . This modulation can lead to changes in gene expression and metabolic processes within the cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit the activity of beta-glucuronidase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can lead to a reduction in the toxic effects of certain drugs, such as irinotecan, on the gastrointestinal tract.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro studies . These effects include prolonged inhibition of enzyme activity and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have therapeutic effects, such as reducing drug-induced toxicity. At higher doses, it can exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to drug metabolism and detoxification. The compound’s interactions with enzymes such as beta-glucuronidase play a crucial role in its metabolic processing.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as its molecular structure and affinity for specific transporters.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . This localization is crucial for its activity and function within the cell.

Properties

IUPAC Name

4-(4-cyclobutylpiperazin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c15-11(4-5-12(16)17)14-8-6-13(7-9-14)10-2-1-3-10/h10H,1-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKERPWVOSRHRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.